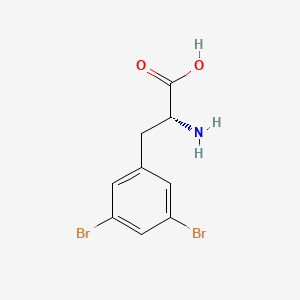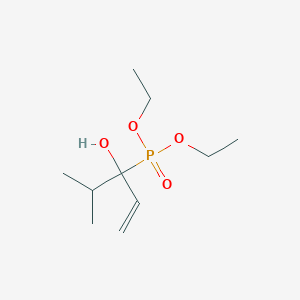
(1,2,2-Trifluorocyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,2-Trifluorocyclobutyl)methanol is a fluorinated organic compound with the molecular formula C5H7F3O. It is characterized by a cyclobutane ring substituted with three fluorine atoms and a methanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trifluorocyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated alkene with a suitable nucleophile, followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to remove impurities and achieve the desired product quality. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions: (1,2,2-Trifluorocyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorocyclobutanone, while reduction can produce trifluorocyclobutylmethane .
Wissenschaftliche Forschungsanwendungen
(1,2,2-Trifluorocyclobutyl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism by which (1,2,2-Trifluorocyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved often include modulation of enzyme activity, inhibition of metabolic processes, and interaction with cellular membranes .
Vergleich Mit ähnlichen Verbindungen
(3,3-Difluorocyclobutyl)methanol: Similar in structure but with two fluorine atoms instead of three.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with different reactivity and applications.
Trifluoromethylcyclobutane: Lacks the hydroxyl group, leading to different chemical properties .
Uniqueness: (1,2,2-Trifluorocyclobutyl)methanol is unique due to its trifluorinated cyclobutane ring, which imparts distinct chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile fluorinated compounds .
Eigenschaften
Molekularformel |
C5H7F3O |
|---|---|
Molekulargewicht |
140.10 g/mol |
IUPAC-Name |
(1,2,2-trifluorocyclobutyl)methanol |
InChI |
InChI=1S/C5H7F3O/c6-4(3-9)1-2-5(4,7)8/h9H,1-3H2 |
InChI-Schlüssel |
UJPJNOCZSZEDHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1(CO)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12279522.png)
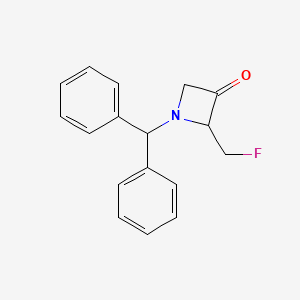
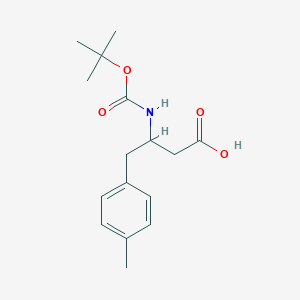
![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12279537.png)
![2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12279538.png)
![(2S)-2-aMino-6-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonylaMino)hexanoic acid](/img/structure/B12279539.png)
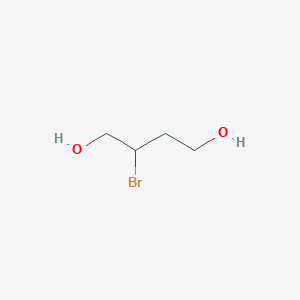
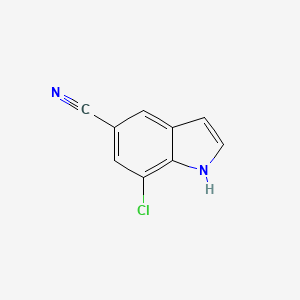
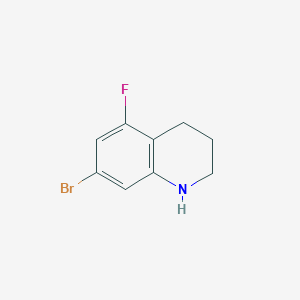
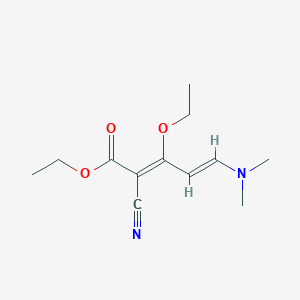
![trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt](/img/structure/B12279588.png)
![2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12279594.png)
